molecular formula C7H11NO B169102 3-(Oxolan-2-yl)propanenitrile CAS No. 16237-62-0

3-(Oxolan-2-yl)propanenitrile

Cat. No.: B169102
CAS No.: 16237-62-0
M. Wt: 125.17 g/mol
InChI Key: JBHAZBKWNJJBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-2-yl)propanenitrile (CAS 16237-62-0) is a high-purity organic compound serving as a valuable building block in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C 7 H 11 NO and a molecular weight of 125.17 g/mol, features a tetrahydrofuran (oxolane) ring linked to a propanenitrile group, offering two distinct reactive regions for chemical exploration . Its structure is characterized by a nitrile functional group, which is a key precursor for transformation into other important moieties such as amines, amides, and carboxylic acids, thereby expanding its utility in constructing more complex molecules . With a calculated LogP of 0.65 and a polar surface area of 33 Ų, this compound exhibits favorable physicochemical properties for research applications . Its structure, containing a rotatable bond count of 2, provides the flexibility often desired in the design of synthetic intermediates . Researchers employ this compound as a key starting material in the development of novel compounds, including those explored for their biological activities in patent literature . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic use. It is classified as harmful and irritating according to GHS standards. Appropriate safety precautions must be followed, including the use of personal protective equipment. The compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(oxolan-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHAZBKWNJJBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513507
Record name 3-(Oxolan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16237-62-0
Record name 3-(Oxolan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Addition of Acrylonitrile to Oxolane

A foundational approach involves the nucleophilic addition of acrylonitrile to oxolane under basic conditions. Lithium hexamethyldisilazide (LiHMDS), a non-nucleophilic strong base (pKa ~35–40 in THF), facilitates deprotonation of oxolane at its α-position, generating an enolate intermediate. This enolate reacts with acrylonitrile via a Michael addition mechanism, forming the carbon-carbon bond between the oxolane ring and the nitrile-bearing propyl chain.

Reaction Conditions :

  • Solvent : Anhydrous toluene or tetrahydrofuran (THF) to stabilize the enolate.

  • Temperature : Room temperature to 60°C, optimized to minimize side reactions.

  • Base Stoichiometry : 1.2–3.0 equivalents of LiHMDS relative to oxolane.

Example Procedure :

  • Oxolane (1.0 equiv) is dissolved in toluene under argon.

  • LiHMDS (1.2 equiv) is added dropwise to generate the enolate.

  • Acrylonitrile (2.0 equiv) is introduced, and the mixture is stirred for 15–24 hours.

  • The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc).

Yield : 65–95% under optimized conditions.

Enolate Alkylation Approaches

Two-Step Alkylation Using Methyl Iodide

This method involves sequential alkylation to construct the propionitrile moiety. In the first step, oxolane is treated with LiHMDS and methyl iodide to form a methylated intermediate. Subsequent reaction with acrylonitrile extends the carbon chain while introducing the nitrile group.

Key Steps :

  • Initial Alkylation :

    • Oxolane + LiHMDS (1.2 equiv) → Enolate.

    • Enolate + CH₃I (1.5 equiv) → Methylated oxolane.

  • Nitrile Introduction :

    • Methylated intermediate + acrylonitrile (2.0 equiv) + LiHMDS (3.0 equiv) → 3-(Oxolan-2-yl)propanenitrile.

Advantages :

  • Higher regioselectivity due to stepwise control.

  • Reduced byproduct formation compared to one-pot methods.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production prioritizes efficiency through continuous flow processes. A tubular reactor system ensures consistent mixing and temperature control, enhancing reaction kinetics and yield.

Parameters :

  • Residence Time : 10–30 minutes.

  • Catalyst : Heterogeneous catalysts (e.g., immobilized LiHMDS) to enable catalyst recycling.

  • Throughput : 1–5 kg/hour depending on reactor scale.

Economic Benefits :

  • 20–30% reduction in solvent use compared to batch processes.

  • 95% conversion rates achieved at 50°C.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for isolating this compound. A 10:1 hexane/ethyl acetate eluent system separates the product from unreacted acrylonitrile and oligomeric byproducts.

Purity Metrics :

  • HPLC : >98% purity post-chromatography.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 4.09 (s, 2H, CH₂CN), 3.70–3.85 (m, 4H, oxolane ring).

    • FTIR : 2264 cm⁻¹ (C≡N stretch), 1686 cm⁻¹ (C=O absent, confirming nitrile structure).

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Scalability
Base-Catalyzed Addition65–9515–24Lab-scale
Two-Step Alkylation72–9918–30Pilot-scale
Continuous Flow85–950.5–1Industrial

Trade-offs :

  • Continuous flow systems offer rapid synthesis but require significant capital investment.

  • Two-step alkylation achieves high yields at the expense of longer reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Oxolan-2-yl)propanenitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted nitriles with various functional groups.

Scientific Research Applications

Chemistry:

3-(Oxolan-2-yl)propanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals

Biology:

In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It can be used to create analogs of natural products with improved biological activity.

Medicine:

The compound is investigated for its potential therapeutic applications, including as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile tool in medicinal chemistry.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in polymer synthesis and other industrial processes.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)propanenitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its nitrile group and oxolane ring. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Molecular Targets and Pathways:

    Enzymes: The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites.

    Receptors: The oxolane ring can enhance binding affinity to certain receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nitrile Derivatives

Compound Name Substituent Key Features Reactivity/Applications References
This compound Oxolan (tetrahydrofuran) Hypothetical: Cyclic ether enhances polarity; potential for nucleophilic reactions. Likely intermediate for heterocyclic synthesis. [Inferred]
3-Oxo-3-phenylpropanenitrile Phenyl, ketone β-Ketonitrile structure; planar geometry. Michael addition substrates (e.g., with enynones) .
3-(1,3-Dioxoisoindolin-2-yl)propanenitrile Dioxoisoindolinyl Rigid isoindolinone core; strong hydrogen-bonding capacity. Crystal engineering via C–H···O/N interactions .
3-Oxo-3-(2-thienyl)propanenitrile Thienyl, ketone Thiophene ring introduces sulfur-based conjugation. Research applications in heterocyclic chemistry .
3-Oxo-3-piperidin-1-ylpropanenitrile Piperidinyl, ketone Tertiary amine enhances basicity; potential for coordination chemistry. Pharmaceutical intermediate (e.g., kinase inhibitors) .
3-(2-Oxoazepan-1-yl)propanenitrile Azepane (7-membered ring) Larger ring size impacts steric bulk and solubility. Specialty chemical with applications in polymer science .

Structural and Electronic Effects

  • Oxolan vs. This could slow down nucleophilic attacks but improve solubility in polar solvents.
  • Ring Size Variations : Piperidinyl (6-membered) and azepanyl (7-membered) substituents introduce steric and conformational differences. Larger rings (e.g., azepane) may hinder crystallization but enhance lipid solubility .

Biological Activity

3-(Oxolan-2-yl)propanenitrile, an organic compound with the molecular formula C7_7H11_{11}NO, is gaining attention in the field of medicinal chemistry due to its potential biological activity. This compound features a nitrile group attached to a propyl chain, which is further connected to an oxolane ring. Its unique structure allows it to serve as a versatile building block for the synthesis of bioactive molecules and pharmaceuticals.

Synthetic Routes

The synthesis of this compound typically involves the nucleophilic addition of acrylonitrile to oxolane. This reaction is commonly facilitated by bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under elevated temperatures. The crude product is then purified using standard techniques such as distillation or chromatography .

Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Using agents like potassium permanganate, it can be converted into carboxylic acids or ketones.
  • Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation.
  • Substitution : The nitrile group can be replaced by other functional groups such as amines or alcohols in nucleophilic substitution reactions .

The biological activity of this compound is primarily attributed to its interactions with molecular targets, including enzymes and receptors. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites, while the oxolane ring may enhance binding affinity to specific receptors, influencing signal transduction pathways .

Potential Therapeutic Uses

Research indicates that this compound can be utilized as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its ability to undergo diverse chemical transformations makes it a valuable tool in medicinal chemistry .

Comparative Analysis

A comparative analysis with similar compounds highlights the uniqueness of this compound:

Compound NameStructural FeaturesBiological Activity
3-(Oxolan-2-yl)methoxypropanenitrileMethoxy group instead of propyl chainVaries; generally lower reactivity
3-(Oxolan-2-yl)butanenitrileExtended carbon chainPotentially different pharmacokinetics
3-(Oxolan-2-yl)ethanenitrileShorter carbon chainMay exhibit different solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.